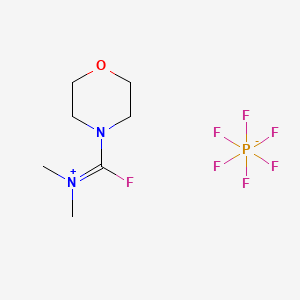

Hexafluorophosphate(V) de N-(fluoro(morpholino)méthylène)-N-méthylméthanaminium

Vue d'ensemble

Description

“N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate” is also known as Tetramethylfluoroformamidinium hexafluorophosphate or TFFH . It is an in situ coupling reagent that converts protected amino acids to the corresponding acid fluoride in the presence of a base .

Synthesis Analysis

TFFH is used in peptide synthesis . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .Molecular Structure Analysis

The molecular structure of TFFH contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The empirical formula is C5H12F7N2P .Chemical Reactions Analysis

TFFH is used in coupling reactions . It is used as a reagent for the synthesis of cationic antimicrobial β-2,2-amino acid derivatives, philanthotoxin analogues for inhibition of the ionotropic glutamate receptor, small β-peptidomimetics for antimicrobials, and hydrazone ligation to assemble multifunctional viral nanoparticles .Physical And Chemical Properties Analysis

TFFH is a powder with a molecular weight of 316.20 g/mol . It is soluble in water . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Synthèse de dérivés d'acides β-2,2-aminés antimicrobiens cationiques

Ce composé est utilisé comme réactif pour la synthèse de dérivés d'acides β-2,2-aminés antimicrobiens cationiques. Ces dérivés sont importants pour leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens .

Analogues de la philanthotoxine

Il est également impliqué dans la synthèse d'analogues de la philanthotoxine qui sont utilisés pour l'inhibition du récepteur ionotrope du glutamate. Ceci a des implications dans la recherche neurologique et les traitements potentiels des maladies neurodégénératives .

Petits β-peptidomimétiques

Le composé est utilisé dans la création de petits β-peptidomimétiques qui servent d'antimicrobiens. Les peptidomimétiques sont des composés qui imitent les structures et les fonctions peptidiques, offrant un potentiel thérapeutique .

Ligation par hydrazone

Une autre application est la ligation par hydrazone pour assembler des nanoparticules virales multifonctionnelles. Cette technique est importante dans le domaine de la nanotechnologie et des systèmes de délivrance ciblée de médicaments .

Réactif de couplage in situ

Il agit comme un réactif de couplage in situ qui convertit les acides aminés protégés en fluorure d'acide correspondant en présence d'une base. C'est un processus précieux dans la synthèse peptidique .

Safety and Hazards

TFFH is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Mécanisme D'action

Target of Action

It is known to be used as a reagent in peptide synthesis , suggesting that its targets could be amino acids or peptides.

Mode of Action

This compound acts as an in situ coupling reagent . It smoothly converts protected amino acids to the corresponding acid fluoride in the presence of a base . This process facilitates the coupling of amino acids, particularly those that are hindered .

Result of Action

The result of the action of this compound is the successful coupling of amino acids, particularly hindered ones . This facilitates the synthesis of peptides, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The action of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate(V) can be influenced by various environmental factors. For instance, the presence of a base is necessary for it to convert protected amino acids to the corresponding acid fluoride . Additionally, it is typically stored at low temperatures (2-8°C) to maintain its stability .

Analyse Biochimique

Biochemical Properties

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and kinases, facilitating the formation of peptide bonds and phosphorylation reactions. The compound’s ability to form stable complexes with these enzymes enhances its effectiveness in biochemical assays and research .

Cellular Effects

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, resulting in altered phosphorylation states of target proteins . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate involves its interaction with biomolecules at the molecular level. The compound binds to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of specific transporters .

Subcellular Localization

N-(Fluoro(morpholino)methylene)-N-methylmethanaminium hexafluorophosphate exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is critical for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments .

Propriétés

IUPAC Name |

[fluoro(morpholin-4-yl)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN2O.F6P/c1-9(2)7(8)10-3-5-11-6-4-10;1-7(2,3,4,5)6/h3-6H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKKCFSBUCWMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C(N1CCOCC1)F)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F7N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

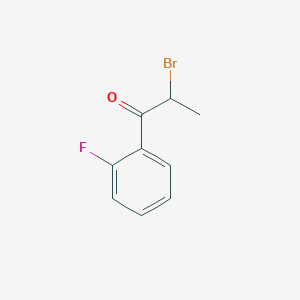

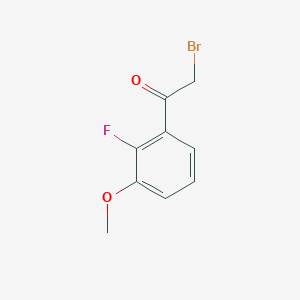

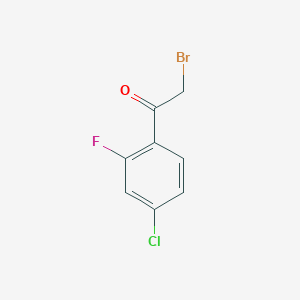

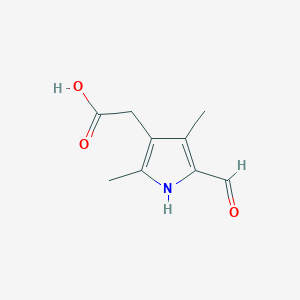

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)